molecular formula C15H21NO2 B2824463 3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine CAS No. 2411201-03-9

3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine

Cat. No.: B2824463
CAS No.: 2411201-03-9
M. Wt: 247.338
InChI Key: YHYZEYKUYOFQSE-UHFFFAOYSA-N
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Description

3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.338. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonists for Binge Eating

  • Research Context : Orexins and their receptors are known to influence feeding, arousal, stress, and drug abuse. Studies have explored the effects of selective antagonists on binge eating behaviors in animal models, suggesting a role for orexin-1 receptor mechanisms in compulsive food consumption.
  • Key Finding : Specific antagonists were shown to selectively reduce binge eating of highly palatable food without affecting standard food pellet intake, indicating potential pharmacological interventions for eating disorders with a compulsive component (Piccoli et al., 2012).

Antimycobacterial Activity of Spiro-piperidin-4-ones

  • Research Context : The search for new antimycobacterial agents has led to the synthesis and evaluation of spiro-piperidin-4-ones. These compounds were tested against Mycobacterium tuberculosis strains, showing promise in combating tuberculosis.
  • Key Finding : Certain derivatives demonstrated significant in vitro and in vivo activity against tuberculosis strains, highlighting the potential for new therapeutic options against this disease (Kumar et al., 2008).

Inhibitors of Soluble Epoxide Hydrolase

  • Research Context : Inhibitors of soluble epoxide hydrolase have been identified for their potential therapeutic benefits in various diseases. The triazine heterocycle has emerged as a critical component for achieving high potency and selectivity.
  • Key Finding : Optimization efforts led to the development of compounds with significant effects on serum biomarkers, suggesting effective in vivo target engagement and potential application in disease models (Thalji et al., 2013).

Synthesis and Evaluation of Piperazine-Chromene and Quinoline Conjugates

  • Research Context : The synthesis of novel compounds combining piperazine with chromene or quinoline units has been explored for their potential estrogen receptor binding affinity and anti-proliferative activities.
  • Key Finding : Some synthesized compounds exhibited significant cytotoxic activities against breast cancer cell lines, underscoring the potential for developing new anti-cancer drugs (Parveen et al., 2017).

Properties

IUPAC Name

3-methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12-5-4-8-16(9-12)14-6-2-3-7-15(14)18-11-13-10-17-13/h2-3,6-7,12-13H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYZEYKUYOFQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=CC=C2OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411201-03-9
Record name 3-methyl-1-{2-[(oxiran-2-yl)methoxy]phenyl}piperidine
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